2,4-Dimethylpentane-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

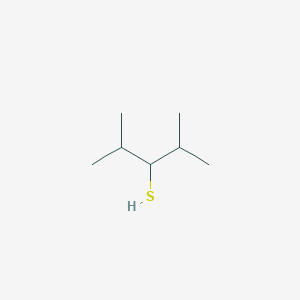

2,4-Dimethylpentane-3-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is known for its distinct odor, which is typical of thiols. It is used in various chemical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dimethylpentane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylpentan-3-one with hydrogen sulfide in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In industrial settings, this compound is often produced through the alkylation of isobutane with propylene, followed by thiolation. This method allows for large-scale production and is cost-effective.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dimethylpentane-3-thiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it back to its corresponding alkane.

Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides are often used in substitution reactions.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Reduction: Corresponding alkanes.

Substitution: Various substituted thiols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,4-Dimethylpentane-3-thiol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Thiols play a role in biological systems, and this compound can be used to study thiol-based biochemical processes.

Industry: Used in the production of polymers and as an additive in lubricants and fuels.

Mecanismo De Acción

The mechanism of action of 2,4-Dimethylpentane-3-thiol involves its thiol group, which can form strong bonds with metals and other electrophiles. This property makes it useful in catalysis and as a ligand in coordination chemistry. The thiol group can also undergo redox reactions, making it a versatile compound in various chemical processes.

Comparación Con Compuestos Similares

- 2-Methylpentane-3-thiol

- 3,3-Dimethylpentane-1-thiol

- 2,4-Dimethylhexane-3-thiol

Comparison: 2,4-Dimethylpentane-3-thiol is unique due to its specific branching and the position of the thiol group. This structure imparts distinct chemical and physical properties compared to its isomers. For example, the branching can affect its boiling point, solubility, and reactivity. The position of the thiol group also influences its ability to participate in specific chemical reactions.

Actividad Biológica

2,4-Dimethylpentane-3-thiol is an organic sulfur compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H16S. It features a pentane backbone with two methyl groups at the 2 and 4 positions and a thiol group (-SH) at the terminal position. This unique structure contributes to its distinctive odor, often likened to that of rotten cabbage or garlic, characteristic of many thiols.

Antioxidant Properties

Thiols are known for their role in redox reactions, acting as antioxidants in biological systems. This compound has been studied for its ability to scavenge free radicals, which can help mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism likely involves the disruption of microbial cell membranes due to the thiol group’s reactivity with thiol-containing proteins in bacteria.

Anti-inflammatory Properties

Animal studies have demonstrated that this compound possesses anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokine production, which can be beneficial in conditions characterized by chronic inflammation. This aspect is particularly relevant for therapeutic applications in diseases such as arthritis and other inflammatory disorders.

The biological activity of this compound is primarily attributed to its thiol group. Thiols can form disulfide bonds with proteins, influencing their structure and function. Additionally, the compound's ability to interact with metal ions enhances its reactivity and potential biological effects.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

- Antioxidant Activity : A study demonstrated that this compound effectively reduced lipid peroxidation in rat liver homogenates, indicating its potential as a hepatoprotective agent.

- Antimicrobial Study : In a controlled laboratory setting, this compound was tested against E. coli and Staphylococcus aureus. The results showed significant inhibition of bacterial growth at concentrations as low as 100 µg/mL.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, markers associated with inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2-Methylpentane-3-thiol | C6H14S | Lower antioxidant activity |

| 3-Methylpentane-2-thiol | C6H14S | Similar antimicrobial properties |

| 2-Methylhexane-3-thiol | C7H16S | Enhanced stability but lower reactivity |

The table above highlights how structural variations influence the biological activity of similar thiol compounds.

Propiedades

IUPAC Name |

2,4-dimethylpentane-3-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-5(2)7(8)6(3)4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRMRLSGGXXEFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.